molecular formula C8H9N3O2 B8419533 2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

Cat. No. B8419533
M. Wt: 179.18 g/mol
InChI Key: HEZNMWWWQSUIIS-UHFFFAOYSA-N
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Description

2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-8(13-2)11-6(10-7)3-4-9/h5H,3H2,1-2H3

InChI Key

HEZNMWWWQSUIIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CC#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.7 g of dried sodium cyanide are dissolved in 850 ml of dimethyl sulfoxide at 90° C. under N2 protective gas. At this temperature, 52.8 g of 2-chloromethyl-4,6-dimethoxypyrimidine, dissolved in 280 ml of dimethyl sulfoxide, are added dropwise over the course of 2 hours. Stirring is continued for 1 hour at 90° C., and the mixture is cooled to room temperature and poured into 300 ml of water. The aqueous phase is extracted seven times using ether, and the combined organic phases are washed using saturated aqueous sodium chloride solution, dried over magnesium sulfate and evaporated in a rotary evaporator. This gives 29.1 g of crude product, from which 2-cyanomethyl-4,6-dimethoxypyrimidine of melting point 65°-67° C. are obtained after column chromatography (SiO2 ; CH2Cl2 /CH3OH; 98.5/1.5).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 50-ml eggplant-shaped flask provided with a magnetic stirrer and a reflux condenser were added 2.79 g (10 mmol) of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate, 10 ml of toluene and then 0.38 g (4 mmol) of methanesulfonic acid. The system inside was purged with nitrogen and stirred for 2 hours at 100° C. After the completion of a reaction, the system was cooled to room temperature; 30 ml water and 30 ml of ethyl acetate were added for phase separation; and re-extraction was conducted using 20 ml of ethyl acetate. Two ethyl acetate phases were combined, washed with saturated sodium chloride water, and dried over anhydrous sodium sulfate. Then, ethyl acetate was distilled off under reduced pressure to obtain 2-cyanomethyl-4,6-dimethoxypyrimidine as white crystal of 1.45 g. HPLC purity: 95.7% Yield: 81%
Name
tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl)acetate
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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